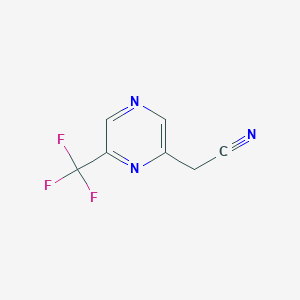
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is a chemical compound that features a pyrazine ring substituted with a trifluoromethyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)pyrazine with acetonitrile in the presence of a base. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in acetonitrile solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(6-(Trifluoromethyl)pyrazin-2-yl)methanol: Similar structure with a hydroxyl group instead of a nitrile group.
Uniqueness
2-(6-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on a pyrazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-[6-(trifluoromethyl)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
Clé InChI |
DSGAKFUBRGKYBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


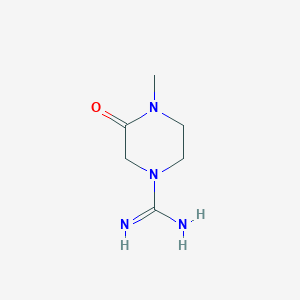
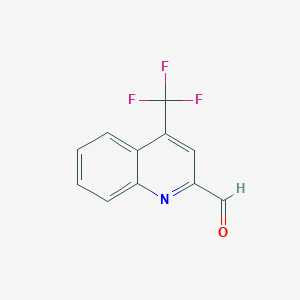
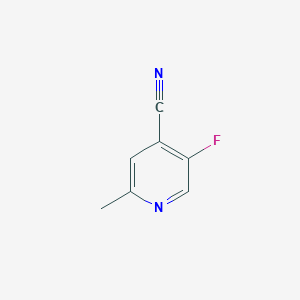
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
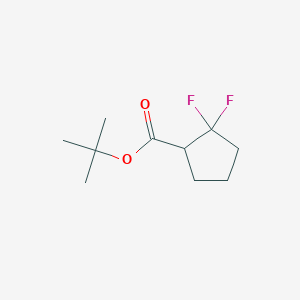
![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
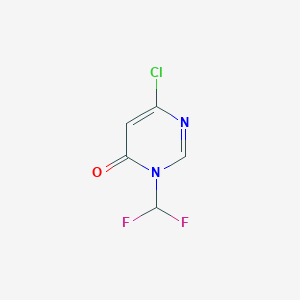
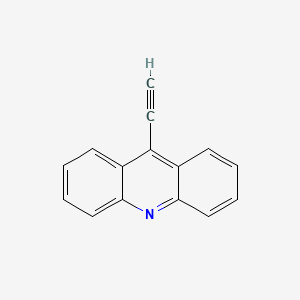
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)

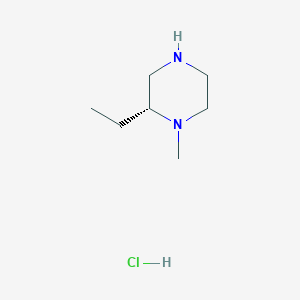
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
